Allyloxycarbonyl-L-serine methyl ester
Description
Significance of Allyloxycarbonyl-L-serine Methyl Ester as a Chiral Building Block in Advanced Organic Synthesis
This compound is a valuable chiral building block in organic synthesis, primarily due to its predefined stereochemistry and the versatile functionalities it contains. orgsyn.org As a derivative of the naturally occurring amino acid L-serine, it provides a readily available source of chirality, which is crucial for the synthesis of enantiomerically pure target molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.net The term "chiral building block" refers to a molecule that can be incorporated into a larger synthetic scheme to introduce a specific, non-superimposable mirror-image form (enantiomer). researchgate.net The use of such synthons is a cornerstone of asymmetric synthesis, which aims to create complex molecules with precise three-dimensional arrangements. orgsyn.orgresearchgate.net
The significance of this compound lies in its trifunctional nature:
A Chiral Center: The α-carbon (the carbon atom adjacent to the carboxyl group) is a stereocenter with a defined (S)-configuration. nih.gov
A Protected Amine: The amine group is protected by an allyloxycarbonyl (Alloc) group. nih.gov
A Protected Carboxylic Acid: The carboxylic acid is protected as a methyl ester. nih.gov
This arrangement makes it an ideal starting material for the synthesis of a variety of complex structures, including amino alcohols, amino acids, and peptide fragments. orgsyn.orgorgsyn.org For instance, derivatives of serine esters are used in the preparation of biomedical polymers and analogs of other biologically important molecules. chemicalbook.com The inherent chirality and functional handles of this compound allow chemists to construct complex molecular architectures with a high degree of stereochemical control. orgsyn.org
Role of N-Protected Amino Acid Esters in Modern Synthetic Strategies
In the multistep synthesis of peptides and other complex molecules containing amino acid fragments, it is essential to temporarily block the reactive functional groups to prevent unwanted side reactions. slideshare.netyoutube.com N-protected amino acid esters, such as this compound, are fundamental tools in these synthetic strategies. slideshare.net
The primary purposes of this protection strategy are:
Preventing Polyamidation: The amine group of one amino acid can react with the carboxylic acid group of another, leading to uncontrolled polymerization. Protecting the amine group (N-protection) prevents this. youtube.com
Enabling Selective Coupling: With the amine group protected, the carboxylic acid group can be selectively activated to react with the free amine of another protected amino acid, forming a specific peptide bond. rsc.orgrsc.org
Improving Solubility: Esterification of the carboxylic acid group, often to a methyl or ethyl ester, can increase the solubility of the amino acid derivative in organic solvents commonly used in synthesis. nih.gov
The "Alloc" (allyloxycarbonyl) group is a notable N-protecting group because it is stable under many reaction conditions but can be removed selectively, often using palladium-catalyzed reactions. peptide.comthermofisher.com This orthogonality is crucial in complex syntheses where other protecting groups (like Boc or Fmoc) are present, as it allows for the deprotection of one specific site without affecting others. peptide.com Similarly, the methyl ester protecting the carboxyl group can be removed under different conditions, typically via saponification (hydrolysis with a base). orgsyn.org This strategic use of protecting groups allows chemists to direct the reactivity of the molecule and build complex structures step-by-step. slideshare.net
Overview of Research Trajectories for this compound in Chemical Science
Research involving this compound and related compounds is focused on expanding their utility in synthetic organic chemistry. Key research trajectories include the development of novel synthetic methodologies and the synthesis of biologically active target molecules.
One area of investigation is its use as a precursor for other valuable synthetic intermediates. For example, N-protected serine methyl esters can be converted into N-protected aziridines, which are versatile intermediates for synthesizing other non-proteinogenic amino acids. researchgate.net Furthermore, unsaturated amino acid esters, which can be derived from serine, are used as building blocks for a wide range of structures, including macrocyclic peptide mimics and potent enzyme inhibitors. orgsyn.org
The compound is also implicated in studies on peptide chemistry. The allyloxycarbonyl (Alloc) protecting group is particularly useful in the synthesis of complex peptides, including those that require side-chain modification while still attached to a solid support. peptide.comthermofisher.com Research has also explored the synthesis of peptide thioesters from serine residues for use in native chemical ligation, a powerful technique for constructing large proteins. rsc.org The unique reactivity of the serine side chain, combined with the strategic use of protecting groups like Alloc, facilitates the creation of these essential precursors for protein synthesis. rsc.org
Additionally, the physical and chemical properties of such protected amino acids continue to be a subject of study to better understand their conformational preferences and packing in solid states, which can influence their reactivity. nih.govnih.gov
Table 1: Physicochemical Properties of this compound This table is based on computed data.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO5 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate |
| Synonyms | Alloc-Ser-OMe, ALOC-SER-OME |
| CAS Number | 136194-92-8 |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLNJORYQFACC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427290 | |
| Record name | Allyloxycarbonyl-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136194-92-8 | |
| Record name | Allyloxycarbonyl-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Allyloxycarbonyl L Serine Methyl Ester
Strategies for N-Allyloxycarbonylation of L-Serine
The introduction of the allyloxycarbonyl (Alloc) protecting group onto the nitrogen atom of L-serine is a critical step that shields the amine's nucleophilicity during subsequent reactions. The presence of a free hydroxyl group on the serine side chain necessitates a selective protection strategy.
The N-protection of amino acids is a fundamental operation in peptide chemistry and organic synthesis. Conventionally, this is achieved by reacting the amino acid with an acylating agent in a basic aqueous medium, a procedure known as the Schotten-Baumann reaction. For the synthesis of N-Alloc-L-serine, L-serine is treated with allyl chloroformate in the presence of a base such as sodium hydroxide (B78521) or sodium carbonate. The base serves to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, enhancing its nucleophilicity.
This method is analogous to the introduction of other common N-protecting groups, such as the benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate researchgate.net or the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347). orgsyn.org The reaction is typically performed at low temperatures (e.g., 0-5 °C) to minimize side reactions and potential racemization.
L-serine possesses three functional groups: an α-amino group, an α-carboxylic acid group, and a β-hydroxyl group. Achieving selective N-protection requires exploiting the different reactivities of these groups. Under the basic conditions of the Schotten-Baumann reaction, the carboxylic acid exists as a carboxylate anion, which is a poor nucleophile and does not react with the allyl chloroformate.
The primary challenge is to prevent the acylation of the side-chain hydroxyl group. Fortunately, the primary amino group is significantly more nucleophilic than the primary alcohol of the side chain. By carefully controlling the stoichiometry of the reagents and the pH of the reaction mixture, chemo- and regioselective N-allyloxycarbonylation can be achieved with high efficiency. researchgate.net While specialized reagents exist for the highly selective modification of serine residues in complex polypeptides, for the free amino acid, standard protection protocols are often sufficient to favor N-acylation over O-acylation. nih.gov
Esterification Protocols for Methyl Ester Formation
The conversion of the carboxylic acid moiety of N-protected L-serine to a methyl ester can be accomplished through several methods, primarily categorized as acid-catalyzed reactions or coupling reagent-mediated processes.
Fischer-Speier esterification is a classic method for producing esters from carboxylic acids and alcohols. In the context of N-Alloc-L-serine, the reaction involves treatment with methanol (B129727) in the presence of a strong acid catalyst. It is crucial that the reaction is conducted under anhydrous conditions, as the presence of water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium and reducing the yield. stackexchange.com
Commonly used acid catalysts include hydrogen chloride (HCl) and sulfuric acid (H₂SO₄). acs.org Anhydrous HCl in methanol can be prepared by bubbling HCl gas through the alcohol or by generating it in situ from the reaction of acetyl chloride or thionyl chloride with methanol. researchgate.netchemicalbook.com The esterification of amino acids is often more challenging than that of simple carboxylic acids due to their zwitterionic nature in the unprotected state, which underscores the importance of the N-protection step prior to esterification. acs.org
| Catalyst | Reagent(s) | Typical Conditions | Reference(s) |
| Hydrogen Chloride | Acetyl Chloride / Methanol | Reflux | chemicalbook.com |
| Hydrogen Chloride | Thionyl Chloride / Methanol | 0 °C to Room Temp. | researchgate.net |
| Sulfuric Acid | H₂SO₄ / Methanol | Varies (e.g., thin film at 70 °C) | acs.org |
| p-Toluenesulfonic acid | p-TsOH / Benzene / 2,2-DMP | Reflux | orgsyn.org |
To avoid the harsh conditions of strong acids, which can sometimes lead to the degradation of sensitive substrates or partial removal of certain protecting groups, milder esterification methods employing coupling reagents have been developed. iris-biotech.de These reactions are typically performed at or below room temperature. The most common approach involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. peptide.com
The activation process forms a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by methanol to yield the desired methyl ester. To increase the reaction rate and minimize side reactions, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often added. acs.org More advanced coupling reagents, such as ynamides or uronium salts like HATU, have been developed to provide high yields while effectively preserving the stereochemical integrity of the amino acid. peptide.comnih.gov
| Reagent Class | Example Reagent(s) | Common Additive(s) | Key Features | Reference(s) |
| Carbodiimides | DCC, DIC, EDC | DMAP, HOBt | Widely used, cost-effective. Byproducts can be challenging to remove. | peptide.comacs.org |
| Phosphonium Salts | PyBOP, PyAOP | DIEA | Highly effective, especially for sterically hindered couplings. | peptide.comnih.gov |
| Uronium/Aminium Salts | HBTU, HATU | HOBt, HOAt, DIEA | Fast reaction rates and low racemization. | peptide.com |
| Ynamides | Various proprietary | None required | Excellent at suppressing racemization; forms stable active ester intermediates. | nih.govnih.gov |
Stereochemical Integrity Preservation during Synthesis
A paramount concern in any synthetic sequence involving chiral amino acids is the preservation of their stereochemical configuration. The α-proton on the chiral carbon of an amino acid is acidic and can be abstracted under certain conditions, leading to a planar carbanion or enolate intermediate. nih.gov Reprotonation can then occur from either face, resulting in racemization—the formation of an equal mixture of L- and D-enantiomers. acs.org
The risk of racemization is highest when the carboxyl group is activated, as this increases the acidity of the α-proton. This is particularly relevant during coupling reagent-mediated esterification. The formation of certain intermediates, such as oxazolones (azlactones), is a well-known pathway for racemization.
Several strategies are employed to mitigate this risk:
Use of Additives: In carbodiimide-mediated reactions, the addition of nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is standard practice. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. peptide.com
Advanced Coupling Reagents: Modern coupling reagents such as HATU and ynamides are specifically designed to activate the carboxyl group in a manner that minimizes the opportunity for racemization. nih.govnih.gov
Reaction Conditions: Performing reactions at low temperatures and avoiding strong bases can significantly reduce the rate of epimerization.
Method Selection: Certain esterification methods are inherently less prone to causing racemization. For instance, esterification using diazomethane (B1218177) or via an Sₙ2 reaction with methyl iodide on the carboxylate salt generally proceeds with high stereochemical fidelity. orgsyn.org Studies have shown that serine itself is relatively robust, with one report indicating only 2-3% racemization during a carbodiimide/DMAP-mediated esterification. acs.org
By carefully selecting the synthetic route and reaction conditions, Allyloxycarbonyl-L-serine methyl ester can be prepared with its L-configuration intact, making it a valuable building block for further synthetic applications.
Minimization of Racemization in Amino Acid Derivatization
Racemization at the α-carbon of amino acids is a significant challenge during their derivatization and coupling reactions. For serine derivatives, this issue is particularly pertinent. The allyloxycarbonyl (Alloc) protecting group is widely used due to its stability under various conditions and its selective removal. iris-biotech.de However, the activation and coupling steps can still lead to a loss of enantiomeric purity.
Research has shown that the choice of coupling reagents and additives plays a crucial role in suppressing racemization. For instance, the use of certain phosphonium- or uranium-based coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can minimize the formation of the highly racemization-prone oxazolone (B7731731) intermediate. A study on solid-phase peptide synthesis highlighted that while some amino acids like histidine and cysteine are highly susceptible to racemization, the extent of this side reaction is dependent on the coupling reagent. acs.org
Furthermore, the conditions for the removal of the Alloc group itself must be carefully controlled. While palladium-catalyzed deprotection is standard, alternative metal-free methods have been developed. iris-biotech.de One such method involves the use of iodine and water in an environmentally benign solvent mixture, which has been shown to facilitate Alloc removal without significant racemization. acs.org This approach proceeds through an iodocyclization mechanism to form an iodomethyldioxolane imine intermediate, which is then hydrolyzed to yield the free amine. acs.org
Strategies to mitigate racemization often involve a multi-faceted approach, as summarized in the table below.
| Strategy | Description | Key Findings |
| Optimized Coupling Reagents | Utilizing coupling agents that suppress the formation of oxazolone intermediates. | Phosphonium and uranium-based reagents with additives like HOBt are effective. acs.org |
| Controlled Deprotection | Employing mild conditions for the removal of the Alloc protecting group. | Metal-free deprotection using I₂/H₂O in green solvents shows minimal racemization. acs.org |
| Protecting Group Selection | The inherent properties of the N-protecting group influence racemization propensity. | The Alloc group is generally stable, but conditions for its manipulation are critical. iris-biotech.de |
Diastereoselective Synthesis Considerations for Chiral Purity
Ensuring the chiral purity of this compound is paramount, and this extends to controlling the stereochemistry during reactions that may introduce new chiral centers. Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities.
In the context of synthesizing derivatives of this compound, controlling diastereoselectivity is crucial when the side chain or other parts of the molecule are modified. For example, in the synthesis of more complex amino acid analogues starting from serine derivatives, the stereochemical outcome of bond-forming reactions is critical.
One approach involves the use of chiral catalysts or auxiliaries that direct the stereochemical course of the reaction. For instance, in the asymmetric allylic alkylation of aldimine esters, cooperative bimetallic catalysis using palladium and iridium complexes can lead to high diastereo- and enantioselectivity. researchgate.net While not directly applied to this compound in the cited study, the principle of using chiral ligands to control the approach of a nucleophile to a prochiral center is a fundamental strategy.
Another key consideration is substrate-controlled diastereoselection, where the existing stereocenter in the L-serine backbone influences the stereochemistry of a newly formed center. This can be achieved through chelation control, where a metal ion coordinates to multiple functional groups within the substrate, creating a rigid conformation that directs the incoming reagent to one face of the molecule. orgsyn.org
The following table outlines key considerations for achieving high chiral purity through diastereoselective synthesis.
| Consideration | Approach | Example Application |
| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to control the stereochemical outcome. | Asymmetric allylation reactions using chiral squaramide catalysts to produce α-allyl amino esters with high diastereoselectivity. nih.gov |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct subsequent reactions. | While not specific to Alloc-L-serine methyl ester, this is a general strategy for asymmetric synthesis. |
| Substrate Control | Leveraging the existing stereocenter of the L-serine derivative to influence the formation of new stereocenters. | Chelation-controlled nucleophilic additions to the side chain of serine derivatives. orgsyn.org |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. This includes the use of safer solvents, the development of solvent-free reaction conditions, and the design of more efficient and selective catalysts.
Solvent-Free and Aqueous Medium Synthesis Strategies
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-based methods for the synthesis of amino acid derivatives like this compound represents a significant step towards more sustainable practices.
Solvent-Free Synthesis: Mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent, has emerged as a powerful green chemistry tool. acs.org Research has demonstrated the successful N-protection of amino acids and the esterification of N-protected amino acids under solvent-free mechanochemical conditions. acs.org These reactions often proceed faster, with higher yields, and simplified work-up procedures compared to their solvent-based counterparts. For example, the synthesis of N-protected amino esters has been achieved in a planetary ball mill via a one-pot activation/esterification reaction. acs.org
Another solvent-free approach utilizes microwave irradiation. The reaction of α-amino esters with various reagents can be carried out without a solvent in a domestic microwave oven, leading to good to excellent yields in significantly reduced reaction times. scielo.br
Aqueous Medium Synthesis: The use of water as a solvent for organic reactions is highly desirable from an environmental perspective. However, the poor water solubility of many organic reactants, including protected amino acids, presents a major challenge. mdpi.com To overcome this, strategies such as the use of water-dispersible nanoparticles of Boc-amino acids have been developed for peptide synthesis in aqueous media. mdpi.com
For solid-phase peptide synthesis (SPPS) in water, novel water-soluble protecting groups have been designed. For instance, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, a sulfonated derivative of the common Fmoc group, exhibits enhanced water solubility, enabling peptide synthesis in aqueous solutions. rsc.org While not the Alloc group, this demonstrates the principle of modifying protecting groups to be compatible with green solvents.
The following table summarizes these green chemistry approaches.
| Approach | Methodology | Advantages |
| Solvent-Free (Mechanochemistry) | Reactions are carried out in a ball mill without bulk solvent. acs.org | Reduced solvent waste, shorter reaction times, improved yields, simplified work-up. acs.org |
| Solvent-Free (Microwave) | Reactions are accelerated using microwave irradiation without a solvent. scielo.br | Rapid reactions, high yields, cleaner methodologies. scielo.br |
| Aqueous Medium | Utilizing water as the reaction solvent, often with strategies to improve reactant solubility. mdpi.comopenaccesspub.org | Environmentally benign, potential for novel reactivity. mdpi.com |
Catalyst Development for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalysts is a cornerstone of green chemistry, as it can lead to higher yields, fewer byproducts, and milder reaction conditions.
In the context of this compound synthesis and its subsequent use, catalyst development focuses on several key areas:
Efficient N-Protection and Esterification: While the introduction of the Alloc group and the esterification of the carboxylic acid are often high-yielding, catalytic methods can improve efficiency and reduce the need for stoichiometric reagents. For instance, trimethylchlorosilane has been used as a catalyst for the facile synthesis of amino acid methyl esters at room temperature. nih.gov
Selective Deprotection: The standard method for Alloc group removal involves a palladium(0) catalyst. Research has focused on developing more active and reusable palladium catalysts to minimize the amount of heavy metal required. Additionally, as mentioned previously, metal-free catalytic systems for Alloc removal are being explored to avoid palladium contamination of the final product. acs.org
Asymmetric Catalysis for Derivatives: As discussed in the context of diastereoselective synthesis, the development of chiral catalysts is crucial for creating complex molecules from this compound with high stereocontrol. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysts for many asymmetric transformations. acs.orgnih.gov For example, cinchona alkaloid-based catalysts have been used for the enantioselective synthesis of α-amino acid esters. nih.gov
The following table highlights different areas of catalyst development relevant to the synthesis and application of this compound.
| Catalyst Type | Application | Key Benefits |
| Organocatalysts | Asymmetric synthesis of amino acid derivatives. acs.orgnih.gov | Metal-free, readily available, high enantioselectivity. nih.gov |
| Palladium Catalysts | Selective removal of the Alloc protecting group. researchgate.net | High efficiency and selectivity for Alloc deprotection. researchgate.net |
| Lewis Acids | Esterification and other transformations. researchgate.net | Can promote reactions under mild conditions. nih.gov |
| Iodine (as catalyst) | Metal-free Alloc deprotection. acs.org | Avoids heavy metal contamination, environmentally benign. acs.org |
Chemical Transformations and Reaction Pathways of Allyloxycarbonyl L Serine Methyl Ester
Reactivity of the Allyloxycarbonyl Protecting Group
The allyloxycarbonyl (Alloc) group is a key amine-protecting group used in multi-step synthesis. numberanalytics.comwikipedia.org It is valued for its stability under both the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. numberanalytics.comsigmaaldrich.comhighfine.comdiva-portal.org This orthogonality allows for the selective deprotection of the Alloc group under specific, mild conditions, making it highly useful for complex syntheses, such as the on-resin cyclization of peptides. sigmaaldrich.comdiva-portal.orgnih.gov
Palladium-Catalyzed Deprotection Mechanisms
The most common method for the removal of the Alloc group is through a palladium(0)-catalyzed reaction. sigmaaldrich.comhighfine.com This process, often described by the Tsuji-Trost allylation reaction, is typically carried out using a catalyst such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. diva-portal.orgwpmucdn.com The mechanism proceeds through several key steps.
Initially, the Pd(PPh₃)₄ catalyst undergoes equilibrium dissociation of its triphenylphosphine (B44618) (PPh₃) ligands to form a more reactive species, Pd⁰L₂. wpmucdn.com This species coordinates with the allyl group of the Alloc-protected amine. wpmucdn.com This is followed by the formation of a π-allyl complex, which is the core of the catalytic cycle. wpmucdn.comresearchgate.net The final step involves a nucleophilic attack on this π-allyl complex. wpmucdn.com This attack cleaves the allyl group from the carbamate, liberating the free amine and regenerating the palladium catalyst.
A crucial aspect of this deprotection is the use of a nucleophilic "scavenger" to trap the released allyl group. rsc.orgresearchgate.net In the absence of an effective scavenger, the allyl group can re-alkylate the newly deprotected amine, leading to the formation of an undesired allylamine (B125299) side product. rsc.orgrsc.org A variety of scavengers have been developed to prevent this side reaction. rsc.org Phenylsilane (B129415) is a commonly used scavenger that acts as a hard nucleophile, attacking the palladium center and leading to reductive elimination that regenerates the active catalyst. wpmucdn.com Other effective scavengers include amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃) and ammonia-borane (H₃N·BH₃), which have been shown to prevent amine back-alkylation. rsc.org
| Scavenger | Typical Conditions | Reference(s) |
| Phenylsilane (PhSiH₃) | 10 eq., 0.1 eq. Pd(PPh₃)₄, CH₂Cl₂ | wpmucdn.comresearchgate.net |
| N,N'-Dimethylbarbituric acid (DMBA) | Pd(PPh₃)₄, CH₂Cl₂ or DMF | nih.govacs.org |
| Tributyltin hydride (Bu₃SnH) | Pd(0) catalyst | rsc.orguva.nl |
| Amine-borane complexes (e.g., Me₂NH·BH₃) | Soluble Pd catalyst, near-neutral pH | rsc.orgrsc.org |
Alternative Deprotection Strategies and Kinetics
While palladium catalysis is the standard, alternative methods for Alloc group removal have been developed to avoid the use of heavy metals or to overcome certain limitations. acs.org One notable metal-free strategy involves the use of iodine (I₂) and water in a solvent system like acetonitrile (B52724) or a greener alternative such as PolarClean (PC)/ethyl acetate. researchgate.netacs.org This method proceeds through an iodocyclization mechanism to form an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine. acs.org
Other transition metals have also been explored as catalysts for Alloc deprotection. These include rhodium(I) with formic acid at elevated temperatures and zirconium, which operates via a different mechanism involving hydrozirconation and elimination. researchgate.net
The kinetics of Alloc deprotection can be a significant factor, especially in solid-phase peptide synthesis (SPPS), where long reaction times can be detrimental. nih.gov Traditional palladium-catalyzed deprotections are often performed at room temperature over several hours under an inert atmosphere to protect the sensitive catalyst. nih.govbiotage.com However, research has shown that using microwave heating can dramatically accelerate the deprotection process, allowing for complete removal of the Alloc group in minutes, even under atmospheric conditions without special efforts to exclude oxygen. nih.govbiotage.com This acceleration is attributed to the rapid heating provided by the microwave, which completes the reaction before the catalyst can be significantly oxidized. nih.gov
| Deprotection Strategy | Reagents | Key Features | Reference(s) |
| Palladium-Catalyzed | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Most common method, mild conditions, requires inert atmosphere. | sigmaaldrich.comwpmucdn.com |
| Microwave-Assisted Palladium | Pd(PPh₃)₄, Scavenger, Microwave irradiation | Greatly accelerated reaction time (minutes), can be done under atmospheric conditions. | nih.govbiotage.com |
| Iodine-Mediated (Metal-Free) | I₂/H₂O in PC/EtOAc or MeCN | Avoids transition metals, environmentally sensible solvents can be used. | researchgate.netacs.org |
| Alternative Metal Catalysts | Rh(I)/Formic Acid; Zr complexes | Provides alternatives to palladium, operates via different mechanisms. | researchgate.net |
Modifications at the Serine Hydroxyl Group
The side-chain hydroxyl group of serine is a key site for various chemical modifications, allowing for the introduction of diverse functionalities. These transformations are fundamental in the synthesis of modified peptides and other complex molecules.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of serine can undergo both O-alkylation and O-acylation. O-alkylation, such as the introduction of a cyclohexyl (Chx) ether, can serve as a protecting group strategy. rsc.org The cyclohexyl group is stable under various acidic and basic conditions, including those used for Boc and Fmoc removal, but can be cleaved with strong acids. rsc.org
O-acylation of the serine hydroxyl group is a common modification. nih.gov A significant challenge in acylating unprotected serine is achieving chemoselectivity, as the amine group is generally more nucleophilic than the hydroxyl group. However, direct O-acylation can be achieved by conducting the reaction with acyl halides or anhydrides under strongly acidic conditions, such as in trifluoroacetic acid. nih.govbeilstein-journals.org Under these conditions, the amine group is protonated and thus non-nucleophilic, allowing the acylation to occur selectively at the hydroxyl group. beilstein-journals.org Conversely, O-acyl derivatives of serine are susceptible to a rapid O→N acyl shift under neutral or basic conditions, which proceeds through a five-membered ring intermediate to form the more thermodynamically stable N-acyl product. nih.govpnas.org This property can be exploited to prepare specific N-acetyl derivatives. nih.gov
Oxidation and Reduction Pathways
The serine side chain can be subjected to both oxidation and reduction. The reduction of serine derivatives can yield valuable products like amino alcohols. acs.org A more synthetically relevant transformation is the conversion of a serine residue into an alanine (B10760859) residue. This can be achieved through a two-step process involving dehydration of the serine hydroxyl group to form a dehydroalanine (B155165) (Dha) intermediate, followed by a reduction. pnas.org In biological systems, this pathway is known to sometimes result in the stereochemical conversion of L-serine to D-alanine. pnas.orgnih.govnih.gov In chemical synthesis, the reduction of N-substituted aminomalonic or cyanoacetic esters with reagents like sodium borohydride (B1222165) can produce D,L-serine. cdnsciencepub.comcdnsciencepub.com
Oxidation of the serine hydroxyl group itself is less common directly on the amino acid, but transformations involving oxidation are crucial in related synthetic pathways. For instance, after a serine derivative is cyclized to form an oxazoline (B21484), subsequent oxidation, often with reagents like nickel peroxide (NiO₂), can convert the oxazoline ring into an oxazole (B20620) ring system. tamu.edu
Cyclization Reactions Involving the Hydroxyl Group
The hydroxyl group of serine, in conjunction with the adjacent N-acyl group, can participate in intramolecular cyclization reactions to form five-membered heterocyclic rings, most notably oxazolines. tamu.eduorgsyn.org The synthesis of 2-oxazolines from serine derivatives is a valuable transformation for creating chiral building blocks. nih.govacs.orgmdpi.com
The reaction typically proceeds via a dehydrative cyclization of an N-acyl serine derivative. mdpi.com Two general strategies are employed to facilitate this cyclization: activation of the amide or activation of the hydroxyl group. orgsyn.org For example, treatment of an N-(2-hydroxyethyl)amide with triflic acid (TfOH) can promote an efficient cyclization by activating the hydroxyl group, making it a good leaving group (water), with the reaction generating no byproducts other than water. mdpi.com This methodology allows for the construction of various substituted oxazolines from readily available serine derivatives. mdpi.com
Transformations of the Methyl Ester Functionality
The methyl ester of Allyloxycarbonyl-L-serine serves as a key reactive site for chain elongation and modification. Its transformations are central to the synthesis of more complex molecules, particularly peptides and their derivatives.
Amidation Reactions and Peptide Bond Formation
The conversion of the methyl ester to an amide is a fundamental step in peptide synthesis. This transformation is typically achieved by reaction with an amine, often an amino acid ester, to form a new peptide bond. The reaction requires the activation of either the carboxyl or the amine component. While direct amidation of the methyl ester is possible, it often requires harsh conditions. More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
However, direct conversion pathways are utilized. For instance, in the synthesis of peptide segments, an N-protected amino acid ester like Allyloxycarbonyl-L-serine methyl ester can react with another amino acid or peptide fragment. The title compound, N-(tert-butoxycarbonyl)-O-allyl-L-seryl-α-aminoisobutyryl-L-valine methyl ester, exemplifies a tripeptide where the serine residue was incorporated, likely through a series of coupling reactions involving its functional groups. medchemexpress.com
Enzymatic approaches also offer a mild and selective alternative for peptide bond formation. nih.gov Lipases and proteases can be used in reverse, catalyzing the formation of amide bonds from esters and amines in non-aqueous environments. nih.gov The mechanism often involves the formation of an acyl-enzyme intermediate from the ester, which then reacts with the incoming amine nucleophile. nih.gov
Newer, one-pot methodologies aim to streamline peptide synthesis, avoiding traditional coupling reagents. These can involve the in situ formation of thioesters from carboxylic acids, which are highly reactive intermediates for amidation. nih.gov While starting from the carboxylic acid, these principles highlight the importance of activated intermediates, a role the methyl ester can play under specific conditions.
Table 1: Selected Reagents for Peptide Bond Formation This table is for illustrative purposes and actual reagents depend on the specific reaction strategy (e.g., hydrolysis then coupling).
| Reagent Class | Examples | Function |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC) | Activate carboxyl group (post-hydrolysis) |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Activate carboxyl group (post-hydrolysis) |
| Phosphonium Salts | BOP, PyBOP | Activate carboxyl group (post-hydrolysis) |
| Enzymes | Lipases, Proteases (e.g., Thermolysin) | Catalyze direct amidation/transamidation |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves swapping the methyl group for a different alkyl or aryl group. This reaction can be catalyzed by acids or bases, or facilitated by enzymes. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium ethoxide in ethanol) acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the original methoxide (B1231860) group to yield a new ester (e.g., an ethyl ester). masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by another alcohol. The mechanism proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com
Enzymatic transesterification, often employing lipases, is a particularly mild and selective method. nih.govrsc.org The reaction avoids harsh conditions that could compromise the Alloc protecting group or cause racemization. nih.gov This method is widely used in biodiesel production, where triglycerides are transesterified with methanol (B129727), but the principle is applicable to fine chemical synthesis. nih.govnih.gov Studies on the enzymatic transesterification of other N-protected amino acid esters, such as Z-Glu-OMe, demonstrate that these reactions can be performed efficiently in organic solvents, yielding new ester products. researchgate.net
Ester Hydrolysis and Carboxylic Acid Derivatization
The hydrolysis of the methyl ester to its corresponding carboxylic acid, N-(Allyloxycarbonyl)-L-serine, is a critical transformation. apolloscientific.co.uk This saponification is typically conducted under basic conditions, for example, using aqueous sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). youtube.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol. youtube.com
A significant challenge in this process is the base-lability of many N-protecting groups used in peptide synthesis. While the Alloc group is generally stable to mildly basic conditions, protecting groups like Fmoc are readily cleaved. mdpi.comnih.gov Research into milder hydrolysis conditions has shown that certain additives, like calcium iodide (CaI₂), can help preserve the Fmoc group during saponification. mdpi.com However, it was noted that these specific conditions are not compatible with the Alloc group, highlighting the need for careful optimization for each unique substrate. mdpi.com
Once the free carboxylic acid, N-(Allyloxycarbonyl)-L-serine, is obtained, it can undergo a variety of derivatization reactions. apolloscientific.co.uk It is now primed for the standard peptide coupling reactions mentioned previously (Section 3.3.1). Furthermore, the carboxylic acid can be derivatized for analytical purposes. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) or others can be used to create diastereomers for chiral separation and quantification by HPLC-MS. nih.govnih.govresearchgate.net
Reactions at the Alpha-Carbon of the Serine Moiety
The alpha-carbon of the serine residue is a stereocenter, and reactions at this position must be carefully controlled to maintain stereochemical integrity. This site can be functionalized to introduce new substituents or isotopic labels.
Stereoselective Alkylation and Arylation
Direct functionalization of the α-C-H bond is a powerful strategy for creating non-natural amino acids. Palladium-catalyzed reactions have emerged as a key method for the stereoselective alkylation and arylation of amino acid derivatives. researchgate.net
Stereoselective alkylation can be achieved on derivatives of this compound. These reactions often involve the formation of an enolate or its equivalent, which then reacts with an alkyl halide. For instance, palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds has been developed for the synthesis of β-alkylated α-amino acids, and similar principles can be applied to the α-position under different guiding groups. dtu.dk
The enantioselective α-arylation of ester enolates to create tertiary stereocenters is a significant challenge but has been achieved using palladium catalysts with specific phosphine (B1218219) ligands. nih.gov These methods typically use silyl (B83357) ketene (B1206846) acetals (as enolate equivalents) reacting with aryl triflates. nih.gov Intramolecular α-arylation of non-racemic enolates has also been demonstrated to be a highly stereoselective method for producing α-quaternary α-amino acid derivatives. masterorganicchemistry.com These advanced synthetic methods allow for the introduction of aryl groups at the α-carbon while controlling the stereochemistry.
Table 2: Methods for α-Carbon Functionalization
| Reaction Type | Catalyst/Reagent Example | Product Type | Key Feature |
|---|---|---|---|
| Alkylation | Palladium catalyst / Alkyl Halide | α-Alkylated amino acid | Forms new C-C bond at the α-position. dtu.dk |
| Arylation | Palladium catalyst / Phosphine Ligand / Aryl Triflate | α-Arylated amino acid | Creates tertiary stereocenters with high enantioselectivity. researchgate.netnih.gov |
| Intramolecular Arylation | Palladium catalyst | α-Quaternary cyclic amino acid | Highly stereoselective ring formation involving the α-carbon. masterorganicchemistry.com |
Deuteration and Isotopic Labeling Studies
Isotopic labeling of amino acids is a vital tool for studying metabolic pathways and enzyme reaction mechanisms. nih.gov this compound can be synthesized with isotopic labels (e.g., ²H, ¹³C, ¹⁵N) by starting with an appropriately labeled L-serine precursor.
Biosynthetic methods using methylotrophs like Methylobacterium extorquens have been developed to produce L-serine with specific labels. colab.ws For example, using labeled glycine (B1666218) and methanol as precursors can yield various isotopomers of L-serine. colab.ws This labeled L-serine can then be chemically converted to the target compound.
Chemical methods are also used. For instance, placing a deuterium (B1214612) label on the α-carbon of serine is crucial for kinetic isotope effect (KIE) studies. nih.gov A significant KIE observed with a deuterium label on the α-carbon can imply that the abstraction of this proton is a rate-determining step in an enzyme-catalyzed reaction. nih.gov Studies on serine palmitoyltransferase have utilized a range of L-serine isotopologues, including [2,3,3-D]l-serine and [2-¹³C]l-serine, to probe its catalytic mechanism. nih.gov The principles and labeled precursors from these studies are directly applicable to the synthesis of labeled this compound for use in more complex chemical or biochemical systems. medchemexpress.com
Design and Synthesis of Derivatives and Analogues of Allyloxycarbonyl L Serine Methyl Ester
N-Terminal Modifications and Alternative Protecting Groups
In peptide synthesis, two major strategies are the Fmoc/tBu and Boc/Bzl approaches. biosynth.comiris-biotech.de
tert-Butoxycarbonyl (Boc): The Boc group is a widely used N-terminal protecting group, particularly in what is known as Boc chemistry. creative-peptides.com It is introduced via reaction with di-tert-butyl dicarbonate (B1257347) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.org
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is central to modern solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but can be removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.decreative-peptides.comlibretexts.org This orthogonality with acid-labile side-chain protecting groups (like tBu) is a cornerstone of Fmoc-based SPPS. iris-biotech.de
Benzyloxycarbonyl (Cbz or Z): The Cbz group is a classic amine protecting group that is stable to the conditions used for Fmoc and Boc removal. creative-peptides.com It is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions like HBr in acetic acid. creative-peptides.com
Trityl (Trt) and its derivatives: The Trt group and its substituted analogues, such as methoxytrityl (Mmt) and methyltrityl (Mtt), are bulky and highly acid-labile protecting groups. creative-peptides.compeptide.com Their sensitivity to acid can be tuned by the substituents on the phenyl rings, allowing for selective removal under very mild acidic conditions, which leaves other groups like Boc and tBu intact. iris-biotech.de
| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions | References |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | creative-peptides.comlibretexts.org | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | iris-biotech.decreative-peptides.comlibretexts.org | |
| Benzyloxycarbonyl | Cbz or Z | H₂/Pd, HBr/AcOH | creative-peptides.com | |
| Trityl | Trt | Mild acid (e.g., 1% TFA in DCM) | iris-biotech.decreative-peptides.compeptide.com | |
| Propargyloxycarbonyl | Poc | Tetrathiomolybdate | ias.ac.in |
C-Terminal Derivatizations (e.g., other esters, amides, reduced forms)
The methyl ester at the C-terminus of Allyloxycarbonyl-L-serine methyl ester is a reactive handle for various transformations, allowing for the synthesis of a diverse range of derivatives.
Ester Modifications: The methyl ester can be converted to other esters, such as benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters, which are common protecting groups for the carboxyl function in peptide synthesis. libretexts.org Benzyl esters are often removed by hydrogenolysis, while tert-butyl esters are cleaved with strong acid (TFA), conditions that are orthogonal to the removal of the N-terminal Fmoc group. peptide.com This transesterification can be crucial for tailoring the solubility and reactivity of the amino acid derivative for specific synthetic methodologies, such as fragment condensation in solution-phase peptide synthesis. libretexts.orgscispace.com
Amide Synthesis: One of the most significant C-terminal derivatizations is the formation of amides. The methyl ester can react with primary or secondary amines to form the corresponding N-substituted amides. youtube.comyoutube.com While this reaction can sometimes be achieved by heating the ester with the amine, it often requires catalysis or activation, especially with less reactive amines or sensitive substrates. youtube.comyoutube.com Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between a carboxylic acid and an amine, which would require prior hydrolysis of the methyl ester. libretexts.orgyoutube.com The synthesis of amides is fundamental for creating peptide bonds and for developing peptidomimetics and other biologically active molecules. thieme-connect.de
Reduction to Alcohols: The methyl ester can be reduced to the corresponding primary alcohol, yielding N-Alloc-L-serinol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The resulting amino diol is a valuable chiral building block for the synthesis of various complex molecules, including ligands for asymmetric catalysis and natural product analogues. The reduction of benzoylated serine methyl esters using sodium borohydride (B1222165) has also been reported to produce N-benzoylaminoglycols in high yield. chemicalbook.com
| Derivative Type | Reaction | Typical Reagents | Product Functional Group | References |
| Other Esters | Transesterification | Alcohol, Acid/Base Catalyst | Ester | libretexts.orgpeptide.com |
| Amides | Aminolysis | Amine (R-NH₂) | Amide | youtube.comyoutube.comthieme-connect.de |
| Reduced Form | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | youtube.comchemicalbook.com |
Side Chain Functionalization of the Serine Moiety
The hydroxyl group on the serine side chain is a key site for functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. In many synthetic applications, particularly peptide synthesis, this hydroxyl group must be protected to prevent unwanted side reactions. creative-peptides.com
Common protecting groups for the serine hydroxyl group include:
tert-Butyl (tBu) ether: This is a standard protecting group in Fmoc-based solid-phase peptide synthesis. It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the final peptide from the resin using strong acid (TFA). iris-biotech.depeptide.com
Trityl (Trt) ether: The Trityl group is acid-labile and can be removed selectively, which is useful in strategies requiring orthogonal deprotection, such as on-resin phosphorylation. peptide.com
Benzyl (Bzl) ether: This is the most common protecting group for the serine side chain in Boc-based peptide synthesis. peptide.compeptide.com It is stable to the acidic conditions used for Boc removal and is typically cleaved by strong acids like HF or by hydrogenolysis. peptide.com
Propargyloxycarbonyl (Poc): The Poc group has been used to protect the hydroxyl functions of serine. It is stable to both acidic and basic conditions commonly used in peptide synthesis and can be deprotected using tetrathiomolybdate, offering an orthogonal protection strategy. ias.ac.in
Beyond protection, the hydroxyl group can be converted to other functionalities. For instance, it can undergo a Mitsunobu reaction to introduce nitrogen nucleophiles, leading to the synthesis of α,β-diaminopropionic acid derivatives. researchgate.net It can also be converted into a leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile, such as an iodide ion, to generate N-protected β-iodoalanine methyl ester. orgsyn.org This iodo-derivative is a valuable intermediate for palladium-catalyzed cross-coupling reactions to introduce various substituents at the β-position. orgsyn.orgorgsyn.org Furthermore, serine derivatives have been used as scaffolds for creating inhibitors of enzymes like the SARS 3CL protease through functionalization of the side chain with groups like benzoates. nih.gov
Incorporation into Oligopeptide and Polypeptide Constructs
This compound is a valuable building block for the assembly of peptides and proteins. The synthesis of peptides is a stepwise process that requires precise control over bond formation, which is achieved through the use of protecting groups. libretexts.orgscispace.com
In solid-phase peptide synthesis (SPPS), an N-terminally protected amino acid is coupled to a growing peptide chain that is anchored to an insoluble polymer resin. scispace.com The N-terminal protecting group is then removed, and the cycle is repeated. The Alloc group on serine is particularly useful because it is orthogonal to both the Fmoc/tBu and Boc/Bzl strategies. biosynth.comiris-biotech.de This means the Alloc group can be removed selectively using Pd(0) catalysis without cleaving the N-terminal Fmoc/Boc groups or acid-labile side-chain protecting groups. This orthogonal strategy is highly valuable for on-resin modifications, such as side-chain cyclization or the introduction of specific labels. peptide.com
In solution-phase synthesis, protected amino acid derivatives like Alloc-Ser-OMe are coupled to form dipeptides or larger peptide fragments. scispace.com These fragments can then be purified and coupled together to build the final polypeptide. Esterification of the C-terminus, as in Alloc-Ser-OMe, increases solubility in organic solvents, which is advantageous for synthesis in non-aqueous media. nih.govresearchgate.net
The serine residue itself plays important structural and functional roles in peptides. Its hydroxyl side chain can form hydrogen bonds, influencing the secondary structure of the peptide. acs.org Furthermore, the hydroxyl group is a site for post-translational modifications, such as phosphorylation, which can be mimicked synthetically using appropriately protected serine building blocks. acs.org Chemoenzymatic polymerization of serine esters, such as the methyl or ethyl ester, has also been explored as a method to synthesize poly(L-serine) without the need for side-chain protection. acs.org
Synthesis of Heterocyclic Scaffolds Utilizing this compound
The unique functionality of serine derivatives, including this compound, makes them valuable starting materials for the synthesis of various heterocyclic compounds. mdpi.com The chiral backbone and the reactive side chain can be manipulated to form rings, often with stereochemical control.
One common application is the synthesis of oxazolines and oxazoles. For example, L-serine derivatives have been used to synthesize oxazolines and oxazoles that exhibit antitubercular activity. researchgate.net The synthesis often involves cyclization reactions that incorporate the atoms of the serine backbone and side chain into the new heterocyclic ring. Another approach involves converting the N-Boc protected serine methyl ester into a protected oxazolidine (B1195125) by reacting it with 2,2-dimethoxypropane. orgsyn.org This oxazolidine can then be further transformed, for instance, by reduction of the ester to an aldehyde, which serves as a versatile intermediate for further synthetic elaborations. orgsyn.org
Serine derivatives are also precursors to N-protected aziridines, which are highly reactive three-membered heterocyclic rings. These aziridines can undergo regioselective ring-opening with various nucleophiles to afford a range of substituted amino acid derivatives, which can themselves be precursors to other heterocyclic systems. researchgate.net The development of chiral N-heterocyclic carbenes (NHCs), important organocatalysts, has also utilized amino acid precursors like pyroglutamic acid, which can be conceptually related to cyclized serine derivatives. youtube.com The synthesis of theophylline-linked 1,2,4-triazole (B32235) compounds, which showed serine protease inhibitory activity, highlights the role of amino acid-derived scaffolds in constructing bioactive heterocycles. frontiersin.org
| Heterocycle Class | Synthetic Precursor | Key Transformation | Significance | References |
| Oxazolines/Oxazoles | L-serine derivatives | Cyclization involving side-chain hydroxyl | Bioactive compounds (e.g., antitubercular) | researchgate.net |
| Oxazolidines | N-Boc-L-serine methyl ester | Reaction with 2,2-dimethoxypropane | Chiral intermediates for further synthesis | orgsyn.org |
| Aziridines | N-protected serine derivatives | Intramolecular cyclization | Reactive intermediates for ring-opening | researchgate.net |
| Triazoles | Serine-derived scaffolds | Linker chemistry | Bioactive compounds (protease inhibitors) | frontiersin.org |
Macrocyclic Structures Incorporating this compound Fragments
Macrocycles, particularly cyclic peptides, are an important class of molecules with a wide range of biological activities. rsc.org The incorporation of serine residues into these structures can be critical for their conformation and function. The synthesis of macrocyclic peptides often involves cyclization of a linear peptide precursor, a process that can be challenging due to competing intermolecular reactions. rsc.org
This compound and related derivatives can be incorporated into linear peptide chains destined for macrocyclization. The orthogonal nature of the Alloc protecting group is especially advantageous here. A linear peptide can be assembled on a solid support, and then the Alloc group on a serine side chain can be selectively removed to allow for on-resin cyclization. This could involve, for example, forming a bond between the deprotected side chain and another part of the peptide. peptide.com
Alternatively, side-chain to side-chain or side-chain to backbone cyclizations are common strategies. For instance, macrocyclic tripeptides have been systematically evaluated as serine protease inhibitors. nih.gov In these structures, the side chains of amino acids like aspartic acid or glutamic acid are linked to the side chain of another amino acid, such as lysine, to form the macrocyclic ring. nih.gov Serine's hydroxyl group can be functionalized with a linker that is then used to form the cyclic structure. For example, macrocycles have been prepared by connecting the side chain of a tyrosine or tryptophan residue via a linker to one end of a peptide. nih.gov A similar strategy could be envisioned for a functionalized serine residue.
The development of serine/threonine ligation is another powerful tool for synthesizing cyclic peptides. This chemical ligation method allows for the chemoselective joining of peptide fragments, which can facilitate the cyclization step. rsc.org Furthermore, a method has been developed where a C-terminal serine residue on a solid support is activated to form a cyclic urethane (B1682113) moiety, which can then be used to generate peptide thioesters for native chemical ligation, a key reaction for synthesizing larger proteins and cyclic structures. rsc.org These strategies highlight the versatility of serine derivatives in the construction of complex macrocyclic architectures. nih.gov
Advanced Applications in Synthetic Chemistry and Materials Science
Allyloxycarbonyl-L-serine Methyl Ester as a Chiral Building Block
The stereochemical integrity of this compound makes it an exemplary chiral synthon. orgsyn.org Chiral building blocks are fundamental in modern drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. rsc.org The use of such optically pure starting materials allows for the synthesis of single-enantiomer drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts. rsc.org The allyloxycarbonyl (Alloc) protecting group on the amine provides robust protection during many synthetic transformations, yet it can be selectively removed under mild conditions, typically using palladium catalysis, without affecting other sensitive functional groups. This orthogonality is a key feature that enhances its utility in multi-step syntheses.
This compound serves as a foundational element in the asymmetric synthesis of a variety of complex and biologically active molecules. While direct literature examples detailing multi-step syntheses starting specifically from the Alloc-protected methyl ester are not extensively documented in readily available abstracts, the synthetic strategies employed for closely related N-protected serine esters are directly applicable. For instance, L-serine derivatives are pivotal in the synthesis of symbioramide, a naturally occurring ceramide with antileukemic properties. nih.gov The synthesis of such complex natural products often involves the use of a chiral pool starting material like a serine derivative to establish the required stereocenters. nih.gov
Furthermore, N-protected serine esters can be converted into other valuable intermediates. For example, the regioselective ring-opening of serine-derived cyclic sulfamidates allows for the synthesis of N-protected β-aryloxy-α-amino acids with complete retention of enantiopurity. rsc.org This transformation highlights how the stereocenter of the initial serine derivative is transferred to the more complex product. The general synthetic routes for preparing amino acid methyl esters are well-established, often involving reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane, which provides a reliable supply of these crucial starting materials for more complex syntheses. google.comnih.gov
The construction of molecules with well-defined three-dimensional structures, or stereodefined scaffolds, is a cornerstone of medicinal chemistry and materials science. This compound is an ideal starting point for such endeavors. Its functional groups can be selectively manipulated to build rigid or flexible molecular frameworks. For example, the hydroxyl group can be used as a handle for further functionalization or for creating cyclic structures. N-protected serine methyl esters are precursors to chiral oxazolidines, which are versatile intermediates for natural product synthesis. orgsyn.org These oxazolidines can then be converted into aldehydes, which are key building blocks for constructing larger, stereochemically defined molecules. orgsyn.org The ability to control the stereochemistry at multiple centers is crucial for creating scaffolds that can interact specifically with biological targets like enzymes or receptors.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The self-assembly of small molecules into larger, ordered structures is a key principle in this field, with significant implications for the development of novel biomaterials and functional nanosystems. rsc.orgnih.gov
This compound possesses the key features of an amphiphilic molecule, which can drive self-assembly processes. The polar hydroxyl and ester groups can participate in hydrogen bonding, while the allyloxycarbonyl group provides a more hydrophobic domain. This balance of hydrophilic and hydrophobic character is a critical factor in the self-assembly of amino acid derivatives into various nanostructures. rsc.org Although specific studies on the self-assembly of this compound are not prominent, research on similar N-protected amino acids demonstrates their ability to form structures like hydrogels, nanotubes, and vesicles. acs.org The chirality of the molecule can also play a crucial role in the morphology of the resulting supramolecular assemblies, leading to the formation of helical or other chiral structures. nih.gov
Precursor for Catalytic Ligands and Chiral Catalysts
The development of chiral catalysts is essential for enantioselective synthesis, a field that aims to produce a single enantiomer of a chiral product. researchgate.net Chiral ligands, which coordinate to a metal center, are often the source of chirality in these catalysts. Amino acid esters are valuable starting materials for the synthesis of novel chiral ligands. rsc.orgresearchgate.net
Specifically, N-protected amino acid esters can be reacted with reagents like chlorodiphenylphosphine (B86185) to produce chiral phosphine (B1218219) ligands. rsc.orgresearchgate.net In a typical reaction, the amino acid methyl ester hydrochloride reacts with chlorodiphenylphosphine to yield an N-diphenylphosphinoamino acid methyl ester, with the reaction proceeding with retention of configuration. rsc.org These phosphine-containing amino acid derivatives can then act as ligands for various transition metals, such as rhodium, palladium, and platinum, to form chiral metal complexes. rsc.org These complexes, in turn, can be used as catalysts in a range of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. The allyloxycarbonyl group in this compound provides a stable protecting group for the nitrogen atom during the synthesis of the phosphine ligand.
Integration into Polymer Architectures and Functional Materials
The incorporation of amino acid-based monomers into polymers is a rapidly growing area of research, aiming to create biocompatible and biodegradable materials with tailored functionalities. The hydroxyl side chain of serine is particularly attractive for creating functional polypeptides. acs.org
This compound can serve as a monomer in the synthesis of polypeptides. A significant advancement in this area is the use of chemoenzymatic polymerization (CEP). acs.org In this method, an enzyme, such as papain, is used to catalyze the polymerization of amino acid esters in an aqueous medium. acs.org This approach has been successfully applied to the polymerization of L-serine ethyl ester and L-serine methyl ester, yielding poly(L-serine) without the need for protecting the hydroxyl side group. acs.org The resulting poly(L-serine) often adopts a β-sheet secondary structure. acs.org
The presence of the allyl group in this compound offers an additional functionality that can be exploited in polymer chemistry. The allyl group is a reactive handle that can participate in various polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP). Furthermore, the allyl group can be used for post-polymerization modification or as a site for cross-linking. Cross-linking is a process that creates a network structure within a polymer, which can significantly enhance its mechanical properties, thermal stability, and solvent resistance. While the primary focus has been on the polymerization through the amino and carboxyl groups, the potential of the allyl group for creating more complex polymer architectures remains an area for further exploration.
Fabrication of Modified Polymeric Scaffolds
The functionalization of polymeric materials is a key strategy in the development of advanced scaffolds for biomedical applications. The incorporation of specific amino acid residues, such as serine, can impart desirable properties like hydrophilicity, biocompatibility, and sites for further modification. The hydroxyl group of serine is of particular interest as it can be used as a reaction site for post-synthesis modifications, for example, through phosphorylation to create specific binding sites. nih.gov
While the direct polymerization of unprotected serine esters is possible under certain chemoenzymatic conditions, the use of protecting groups is often necessary in conventional polymer synthesis to control the reaction and prevent unwanted side reactions involving the hydroxyl and amino groups. nih.govresearchgate.net The allyloxycarbonyl (Alloc) group is a valuable N-protecting group in this context due to its stability and orthogonal removal conditions.
The general strategy for creating modified polymeric scaffolds using a protected amino acid like this compound (Alloc-Ser-OMe) involves several conceptual steps:
Monomer Synthesis/Modification: Alloc-Ser-OMe can be further modified at its hydroxyl group if a specific side-chain functionality is desired before polymerization.
Polymerization: The serine derivative can be polymerized with other monomers to form a copolymer. This could involve techniques like ring-opening polymerization of a cyclic derivative or condensation polymerization. For instance, polypeptides like poly(L-serine) have been synthesized and are noted for their potential as functional materials. nih.govnih.gov These polypeptides can form structures such as β-sheets, which can influence the mechanical properties of materials when blended with other polymers like poly(vinyl alcohol) (PVA). nih.gov
Grafting: Alternatively, Alloc-Ser-OMe can be grafted onto the surface of a pre-existing polymer scaffold. nih.gov This surface modification alters the surface properties of the material without changing its bulk characteristics. nih.govnih.gov
Deprotection and Further Functionalization: After incorporation into the polymer structure, the Alloc group can be selectively removed under mild conditions, typically using a palladium catalyst, to expose the primary amine. nih.govrsc.org This amine, along with the side-chain hydroxyl group, becomes available for conjugating bioactive molecules, such as growth factors or cell-adhesion peptides, to enhance the scaffold's performance.
Although direct examples detailing the use of Alloc-L-serine methyl ester in scaffold fabrication are not prevalent in the reviewed literature, the principles of polymer chemistry and the established use of protected amino acids in creating functional polymers strongly support its potential in this field. nih.govnih.gov The synthesis of poly(L-serine) from L-serine methyl ester derivatives demonstrates the utility of serine in creating polypeptide-based materials. nih.govnih.gov The use of a protecting group like Alloc would provide synthetic versatility in more complex, multi-step fabrication processes for advanced polymeric scaffolds.
Application in Combinatorial Chemistry and Library Synthesis
The allyloxycarbonyl (Alloc) protecting group plays a significant role in combinatorial chemistry, particularly in the solid-phase peptide synthesis (SPPS) of peptide libraries. nih.govrsc.orgresearchgate.net Peptide libraries are powerful tools for drug discovery, epitope mapping, and studying protein-protein interactions, as they allow for the rapid screening of a vast number of compounds. youtube.compeptide.com The utility of the Alloc group stems from its unique deprotection chemistry, which is orthogonal to the widely used Fmoc/tBu and Boc strategies. researchgate.netiris-biotech.de This orthogonality allows for selective deprotection and modification of specific sites within a peptide sequence while it is still attached to the solid support.
This compound serves as a valuable building block in this context. Its incorporation into a peptide sequence during SPPS introduces a serine residue with a protected amine that can be addressed at a later stage. The key application is in the synthesis of complex peptide structures, such as cyclic or branched peptides, which are often sought after in drug development for their increased stability and constrained conformation.
The general workflow for using an Alloc-protected amino acid like Alloc-Ser-OMe in library synthesis is as follows:
Peptide Assembly: The linear peptide is assembled on a solid support using standard Fmoc-based SPPS. At the desired position, an Alloc-protected amino acid is incorporated. For example, to create a side-chain-to-side-chain cyclized peptide library, an Alloc-protected amino acid (like Fmoc-Lys(Alloc)-OH) and an allyl-ester-protected amino acid (like Fmoc-Asp(OAllyl)-OH) can be incorporated into the sequence. researchgate.net
Orthogonal Deprotection: Once the linear sequence is synthesized, the Alloc and allyl groups are selectively removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). researchgate.netnih.gov This leaves the other protecting groups (e.g., tBu, Trt, Pbf) intact.
On-Resin Modification/Cyclization: The newly exposed functional groups (an amine from the Alloc removal and a carboxylic acid from the allyl ester removal) can then be reacted. For library synthesis, this step can be an intramolecular cyclization to form a lactam bridge, creating a library of cyclic peptides. researchgate.net
Final Cleavage and Purification: The remaining side-chain protecting groups are removed, and the peptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov
This strategy has been successfully used to prepare libraries of cyclic peptides for screening. researchgate.net The use of Alloc-Ser-OMe would allow for the introduction of a serine residue at a specific point, with its amine temporarily masked. After deprotection of the Alloc group, this amine could be used as an anchor point for branching, for conjugation of reporter molecules, or for cyclization. The development of metal-free Alloc removal methods further enhances the sustainability and applicability of this strategy in peptide synthesis. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 136194-92-8 | nih.gov |
| Molecular Formula | C₈H₁₃NO₅ | nih.gov |
| Molecular Weight | 203.19 g/mol | nih.gov |
| IUPAC Name | methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate | nih.gov |
Table 2: Conditions for Alloc Group Removal in Solid-Phase Peptide Synthesis
| Reagents | Solvent | Notes | Source |
| Pd(PPh₃)₄ / PhSiH₃ | DCM | Neutral conditions, reliable for preparing cyclic peptides on resin. | researchgate.netnih.gov |
| Pd(PPh₃)₄ / Amine-borane complexes | Not specified | Fast deprotection under near-neutral conditions without allylamine (B125299) side-formation. | rsc.org |
| Iodine / Water | PolarClean (PC) / Ethyl Acetate (EtOAc) | Metal-free, environmentally sensible conditions. | nih.gov |
Advanced Analytical and Characterization Methodologies for Allyloxycarbonyl L Serine Methyl Ester and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for deciphering the complex spin systems and confirming the precise architecture of molecules like Allyloxycarbonyl-L-serine methyl ester. nih.gov These methods spread the NMR signals across two frequency dimensions, which resolves spectral overlap and reveals correlations between different nuclei. nih.govresearchgate.net
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the vinyl protons of the allyl group, between the allylic methylene (B1212753) protons and the adjacent vinyl proton, and between the α- and β-protons of the serine backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This is instrumental in assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal of the methyl ester would correlate with the ester carbonyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. In the case of this compound, it would confirm the connectivity between the carbonyl of the Alloc protecting group and the amine, as well as the ester linkage.
The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the structural integrity of the synthesized molecule.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Expected Key Correlations |
|---|---|
| COSY ('H-'H) | - α-H with β-H's of serine
|
| HSQC ('H-¹³C) | - α-H with α-C
|
| HMBC ('H-¹³C) | - OCH₃ protons with ester C=O
|
Advanced mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Accurate Mass Determination: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of this compound, confirming that it matches the expected C₈H₁₃NO₅. The theoretical exact mass is 203.07937252 Da. nih.gov
Fragmentation Pathway Analysis: Techniques like tandem mass spectrometry (MS/MS) are used to fragment a selected precursor ion and analyze the resulting product ions. nih.gov The fragmentation pattern provides a fingerprint of the molecule and confirms the connectivity of its different parts. For amino acid esters, common fragmentation pathways involve the loss of the ester group or parts of the N-terminal protecting group. oup.comacs.org In the case of this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group from the ester, elimination of the entire methyl ester group, and cleavage of the allyloxycarbonyl protecting group.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₅ | nih.gov |
| Molecular Weight | 203.19 g/mol | nih.gov |
| Exact Mass | 203.07937252 Da | nih.gov |
Chromatographic Separation Techniques for Purity and Stereoisomeric Assessment
Chromatographic techniques are fundamental for assessing the purity of this compound and for determining its enantiomeric excess, which is critical for its application in stereoselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. researchgate.netresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com
Several types of CSPs are effective for the separation of amino acid derivatives:
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used and show broad applicability for chiral separations. phenomenex.com
Macrocyclic glycopeptide-based CSPs: Teicoplanin-based columns, for example, are known to provide excellent separation for amino acids. sigmaaldrich.comankara.edu.tr
Crown ether-based CSPs: These are particularly effective for the separation of primary amines and amino acids. ankara.edu.tr
The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve the best resolution between the enantiomers. akjournals.comresearchgate.net This method is crucial for confirming that the L-configuration of the serine starting material is retained throughout the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. creative-proteomics.com For amino acid analysis, derivatization is often necessary to increase the volatility of the analytes. oup.comnih.gov While this compound itself may be amenable to GC-MS analysis, derivatization of the hydroxyl group could improve its chromatographic behavior. The coupling of GC with a mass spectrometer allows for the confident identification of the main compound and any impurities based on their mass spectra. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. researchgate.neted.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the (S)-configuration at the α-carbon. nih.govnih.govsoton.ac.uk The analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure or a derivative, allows for the determination of the absolute configuration. soton.ac.uk
Table 3: Illustrative Crystallographic Data for L-Serine Methyl Ester Hydrochloride
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| a (Å) | 5.22645 (9) | researchgate.net |
| b (Å) | 6.39388 (14) | researchgate.net |
| c (Å) | 11.6420 (4) | researchgate.net |
| β (°) | 90.090 (1) | researchgate.net |
| Volume (ų) | 389.04 (2) | researchgate.net |
Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
The study of reaction kinetics and mechanisms involving this compound is essential for optimizing synthetic protocols and understanding its reactivity. In-situ spectroscopic methods are particularly valuable as they allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample quenching or workup.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for monitoring reactions in real-time. By tracking the changes in vibrational frequencies associated with specific functional groups, one can follow the progress of a reaction. For instance, in the deprotection of the allyloxycarbonyl (Alloc) group from this compound, the disappearance of the characteristic carbonyl stretching frequency of the Alloc group and the appearance of the free amine can be monitored. Differential FTIR spectroscopy, which involves subtracting a monomer control spectrum from a polymer or reaction mixture spectrum, can qualitatively monitor the formation of new bonds, such as ester or amide linkages. nih.gov This approach highlights the growth of product-specific peaks and the depletion of reactant signals over the course of a reaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to follow the kinetics of reactions in solution. Time-resolved ¹H NMR spectroscopy can be employed to monitor the formation of active esters from protected amino acids. researchgate.net For example, by observing the chemical shift changes of specific protons, such as those on the aromatic rings of activating agents or the protons adjacent to the forming ester or amide bond, the rate of reaction can be quantitatively determined. researchgate.net In the context of peptide bond formation using this compound, ¹H or ³¹P NMR could be utilized to monitor the reaction with an incoming amino acid ester, providing insights into the reaction mechanism and kinetics. rsc.org The disappearance of the starting material signals and the appearance of the dipeptide product signals can be integrated to create kinetic profiles. researchgate.netrsc.org
The following table illustrates hypothetical data that could be obtained from monitoring a reaction involving this compound using in-situ spectroscopy.
| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) | Spectroscopic Method | Monitored Signal |
| 0 | 0.1 | 0 | FTIR | C=O stretch of Alloc group |
| 10 | 0.08 | 0.02 | FTIR | C=O stretch of Alloc group |
| 30 | 0.05 | 0.05 | FTIR | C=O stretch of Alloc group |
| 60 | 0.02 | 0.08 | FTIR | C=O stretch of Alloc group |
| 120 | 0 | 0.1 | FTIR | C=O stretch of Alloc group |
| 0 | 0.1 | 0 | ¹H NMR | Allyl protons of Alloc group |
| 15 | 0.07 | 0.03 | ¹H NMR | Allyl protons of Alloc group |
| 45 | 0.04 | 0.06 | ¹H NMR | Allyl protons of Alloc group |
| 90 | 0.01 | 0.09 | ¹H NMR | Allyl protons of Alloc group |
| 180 | 0 | 0.1 | ¹H NMR | Allyl protons of Alloc group |
Advanced Spectroscopic Methods for Surface-Bound Derivatives
The functionalization of surfaces with derivatives of this compound is relevant for applications in biomaterials, biosensors, and catalysis. Advanced spectroscopic techniques are indispensable for characterizing the structure, orientation, and packing of these surface-bound molecules.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a surface-sensitive technique ideal for studying thin films and self-assembled monolayers (SAMs) on various substrates. researchgate.netmdpi.com For a derivative of this compound anchored to a surface, ATR-FTIR can provide information about the presence of specific functional groups, their chemical environment, and their general orientation with respect to the surface. researchgate.net For instance, the position and shape of the amide I and amide II bands can indicate the secondary structure of a peptide chain initiated from a surface-bound serine derivative. Hydrogen bonding within the monolayer can be inferred from shifts in the N-H and C=O stretching frequencies. researchgate.net
Surface-Enhanced Raman Scattering (SERS) offers exceptionally high sensitivity for the analysis of molecules adsorbed on nanostructured metal surfaces, such as gold or silver nanoparticles. frontiersin.orgnih.govnih.govmdpi.com By immobilizing a derivative of this compound on a SERS-active substrate, detailed vibrational information can be obtained, even from sub-monolayer coverages. The enhancement of the Raman signal is highly distance-dependent, which can be exploited to deduce the orientation of the molecule with respect to the surface. Specific functional groups in close proximity to the metal surface will exhibit stronger SERS signals. For example, if the carboxylate group of the serine derivative is used for binding to a gold surface, the vibrational modes of this group would be significantly enhanced. SERS can also be used to detect and identify specific amino acids within a peptide chain. mdpi.com
Sum Frequency Generation (SFG) Vibrational Spectroscopy is a powerful and inherently surface-specific technique that provides information about the molecular orientation and ordering at interfaces. nih.govnih.govdtic.milcore.ac.uk SFG is a second-order nonlinear optical process that is only active at interfaces where inversion symmetry is broken. dtic.milcore.ac.uk By analyzing the polarization dependence of the SFG signal, the average orientation of specific functional groups, such as the C=O of the ester or the C-H bonds of the allyl group in a monolayer of an this compound derivative, can be determined. nih.govnih.gov This allows for a detailed understanding of the molecular arrangement within the self-assembled layer.
The following table summarizes the type of information that can be obtained for surface-bound this compound derivatives using these advanced spectroscopic techniques.
| Spectroscopic Technique | Substrate | Information Obtained |
| ATR-FTIR | Silicon, Germanium, Zinc Selenide | Functional group identification, hydrogen bonding, secondary structure of peptide derivatives. researchgate.netmdpi.comresearchgate.net |
| SERS | Gold or Silver Nanoparticles/Surfaces | Ultrasensitive detection, molecular orientation relative to the surface, identification of specific amino acid residues. frontiersin.orgnih.govnih.govmdpi.com |
| SFG | Various (e.g., Gold, Quartz) | Absolute molecular orientation, ordering of functional groups at the interface, surface coverage. nih.govnih.govdtic.milcore.ac.uk |
Computational and Theoretical Investigations of Allyloxycarbonyl L Serine Methyl Ester
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a flexible molecule like Allyloxycarbonyl-L-serine methyl ester, multiple conformations exist due to rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them.
Molecular mechanics (MM) methods provide a rapid means to explore the conformational landscape. Using classical force fields, these methods calculate the potential energy of the molecule as a function of its atomic coordinates. For this compound, key rotatable bonds include those in the serine backbone, the allyloxycarbonyl protecting group, and the methyl ester group. A systematic or stochastic search of the rotational space can identify a set of low-energy conformations.
Quantum chemical methods, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are used to refine the geometries and energies of the conformers identified by molecular mechanics. The relative energies of these conformers can be calculated to determine their population at a given temperature, providing a comprehensive picture of the conformational preferences of the molecule.
Table 1: Key Rotatable Bonds for Conformational Analysis
| Bond Name | Description |
| φ (phi) | C-N bond in the serine backbone |
| ψ (psi) | C-C bond in the serine backbone |
| ω (omega) | C-N peptide bond |
| χ1 (chi1) | Cα-Cβ bond in the serine side chain |
| θ1 (theta1) | N-C bond of the allyloxycarbonyl group |
| θ2 (theta2) | C-O bond of the allyloxycarbonyl group |
| θ3 (theta3) | O-C bond of the allyl group |
| τ (tau) | C-O bond of the methyl ester |
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into the feasibility and kinetics of a reaction.
For this compound, several reactions could be of interest for mechanistic studies using DFT. These include the hydrolysis of the methyl ester, the removal of the allyloxycarbonyl (Alloc) protecting group, and reactions involving the allyl double bond. DFT calculations can help to identify the transition state structures, determine activation energies, and understand the role of catalysts or different solvent environments on the reaction pathway. For instance, a study on a dipeptide-catalyzed intermolecular aldol (B89426) reaction utilized DFT to map out a four-step reaction path, identifying the rate-determining step and the origins of stereoselectivity. Similarly, DFT has been employed to study the acid-catalyzed esterification mechanism of carboxylic acids, which is relevant to the formation of the methyl ester in the title compound.
Prediction of Spectroscopic Parameters for Validation of Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and properties. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Using DFT and other quantum chemical methods, it is possible to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations are typically performed on the optimized geometries of the most stable conformers. The predicted spectra can be a powerful tool in the structural elucidation of the molecule and in the assignment of experimental signals.
Similarly, the vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical IR spectrum. The comparison of the computed spectrum with the experimental one can confirm the presence of specific functional groups and provide further evidence for the determined conformation. The PubChem database entry for this compound indicates the availability of experimental spectral data, which would be invaluable for such a comparative analysis.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational changes, and intermolecular interactions.
For this compound, MD simulations could be employed to study its behavior in different solvent environments, such as water or organic solvents. These simulations can reveal how the molecule interacts with the solvent molecules, how its conformation changes over time, and can be used to calculate properties such as the solvent accessible surface area and radial distribution functions. Furthermore, MD simulations can be used to investigate the interaction of the compound with other molecules, such as enzymes or receptors, providing insights into potential binding modes and affinities. Studies on related systems, such as N-protected serine esters, can provide a methodological basis for simulating the title compound.
Theoretical Studies on Stereoselectivity and Chirality
This compound is a chiral molecule, with the stereocenter located at the α-carbon of the serine residue. Theoretical methods can be used to study the stereoselectivity of reactions involving this chiral center and to understand the factors that govern its stereochemical outcome.
DFT calculations can be used to model the transition states of reactions involving the chiral center, allowing for the prediction of which diastereomeric product will be favored. By analyzing the energies and geometries of the diastereomeric transition states, the origins of stereoselectivity, such as steric hindrance or electronic effects, can be elucidated. Theoretical studies on the stereoselectivity of intramolecular aldol cyclizations catalyzed by amino acids have demonstrated the power of DFT in rationalizing and predicting stereochemical outcomes. These principles can be applied to understand and predict the stereochemical behavior of this compound in various chemical transformations.
Future Research Directions and Emerging Paradigms in Allyloxycarbonyl L Serine Methyl Ester Research
Development of Novel and Efficient Synthetic Routes
The classical synthesis of Allyloxycarbonyl-L-serine methyl ester involves a multi-step process: the esterification of L-serine followed by the protection of the amino group. A common method for the first step is the reaction of L-serine with thionyl chloride in methanol (B129727) to produce L-serine methyl ester hydrochloride. google.comchemicalbook.comchemicalbook.com Subsequent protection with allyl chloroformate would yield the final product.
| Parameter | Conventional Route | Potential Future Route |
| Starting Material | L-Serine | L-Serine |
| Key Reagents | Thionyl Chloride, Methanol, Allyl Chloroformate, Organic Base | Immobilized Acid Catalyst, Dimethyl Carbonate, Enzyme (e.g., Lipase) with Allyl Donor |
| Number of Steps | 2-3 (with workups) | 1-2 (One-pot) |
| Byproducts | HCl, SO2, Salts | Water, CO2 |
| Efficiency | Moderate | High |
| Environmental Impact | Higher | Lower |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is primarily dictated by its three key functional groups: the allyloxycarbonyl (Alloc) protecting group, the hydroxyl group, and the methyl ester. The Alloc group is notable for its selective removal under mild conditions using palladium catalysis. The hydroxyl and ester groups offer sites for further modification.
Future investigations will aim to uncover novel transformations by employing unconventional activation methods. For instance, photoredox catalysis or electrochemistry could enable selective reactions that are not achievable with traditional thermal methods. Research could explore the selective activation of the C-H bonds within the molecule to introduce new functional groups without disturbing the existing ones. Another area of interest is the controlled tandem reaction, where a single trigger initiates a cascade of transformations, such as a deprotection-cyclization sequence, to rapidly build molecular complexity from this relatively simple starting material.
Expansion into Advanced Materials and Niche Chemical Technologies
Amino acid derivatives are fundamental components in the development of biocompatible and biodegradable materials. L-serine, for example, is a precursor for materials used in polymeric scaffolds. researchgate.net this compound, as a functionalized monomer, is a prime candidate for the synthesis of advanced polymers.
Future research will likely explore its use in creating "smart" materials. The Alloc group can serve as a temporary mask; its removal after polymerization would unmask amine functionalities along the polymer backbone. These exposed amines could then be used to attach drugs, targeting ligands, or cross-linking agents. This would allow for the creation of functional hydrogels for tissue engineering or sophisticated drug delivery systems. In niche technologies, its chiral nature could be exploited in the development of new separation media for chiral chromatography.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering enhanced safety, reproducibility, and scalability. thieme-connect.de The principles of flow chemistry have been successfully applied to reactions involving amino acid esters and the construction of heterocyclic systems like oxazolines. nih.gov
The integration of this compound synthesis into a continuous flow system is a logical and compelling future direction. A flow reactor could be designed to perform the esterification and subsequent N-protection in a sequential, uninterrupted process. unimi.it This would involve pumping the starting materials through heated coils or packed-bed reactors containing immobilized catalysts. nih.gov Automated platforms could continuously monitor reaction parameters such as temperature, pressure, and residence time to optimize yield and purity in real-time. This approach not only accelerates the synthesis but also allows for safer handling of potentially hazardous reagents and intermediates. unimi.it
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient and uniform |
| Mass Transfer | Limited by stirring speed | Excellent due to small channel dimensions |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |
| Optimization | Time-consuming, one parameter at a time | Rapid, high-throughput screening of conditions |
Design of Next-Generation Chiral Building Blocks and Catalysts
Enantiopure amino acids and their derivatives are invaluable as "chiral building blocks" for the synthesis of complex, biologically active molecules. researchgate.net this compound is a versatile C3 synthon that preserves the stereochemical integrity of the original L-serine. orgsyn.orgnih.gov
Future research will focus on leveraging this compound as a scaffold to design more sophisticated chiral entities. It can serve as the starting point for the asymmetric synthesis of non-natural amino acids, peptide fragments, and complex natural products. By modifying the hydroxyl and ester groups, a diverse library of new chiral synthons can be generated. Furthermore, the molecule itself could be incorporated into larger structures to create novel chiral ligands for asymmetric catalysis or to act as an organocatalyst, where the combination of the amine, hydroxyl, and carbonyl functionalities can work in concert to promote stereoselective reactions.
Q & A
Q. What are the optimal conditions for introducing the allyloxycarbonyl (Aloc) group onto L-serine methyl ester?
The Aloc group is typically introduced via reaction with allyl chloroformate in a biphasic system (e.g., water/ether) under basic conditions. Potassium bicarbonate (KHCO₃) is used to maintain pH and deprotonate the amino group, enabling nucleophilic attack on the chloroformate. Purification often involves silica gel chromatography with hexanes/ethyl acetate gradients to isolate the product .
Q. How can the Aloc group be selectively removed without affecting other functional groups?
Deprotection of the Aloc group is achieved using palladium-catalyzed allyl transfer reactions. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of nucleophiles (e.g., morpholine) selectively cleaves the Aloc group under mild conditions, preserving ester and tert-butyl groups .
Q. What catalytic systems are effective for esterification reactions involving serine derivatives?
Concentrated sulfuric acid or p-toluenesulfonic acid (pTSA) are commonly used as Brønsted acid catalysts. For enzymatic approaches, immobilized thermolysin in mixed organic solvents (e.g., tert-amyl alcohol/ethyl acetate) enables regioselective amide bond formation without racemization .
Advanced Research Questions
Q. How do reaction parameters influence the yield of Allyloxycarbonyl-L-serine methyl ester in enzymatic vs. chemical synthesis?
- Chemical Synthesis : Catalyst concentration (1.5 wt% NaOH/KOH), temperature (60°C), and molar ratio (1:6 alcohol/oil) are critical, as shown in Taguchi-designed transesterification studies. Catalyst type contributes minimally compared to concentration .
- Enzymatic Synthesis : Solvent polarity and water activity (aw) significantly impact enzyme stability. Mixed solvents with low water content (e.g., tert-amyl alcohol) enhance thermolysin activity, achieving >85% yield in peptide bond formation .
Q. What analytical methods are recommended for quantifying byproducts during Aloc deprotection?
- GC-MS : Identifies volatile byproducts (e.g., allyl alcohols) using methyl ester standards (retention time: 8–12 min) .
- HPLC with UV/ELSD : Monitors non-volatile impurities (e.g., dicyclohexylammonium salts) using C18 columns and acetonitrile/water gradients .
Q. How can contradictions in optimal reaction temperatures across studies be resolved?
Discrepancies arise from solvent-dependent activation energies. For example, enzymatic reactions favor 25–40°C in polar solvents, while chemical esterification requires 60–80°C in non-polar media. Design of Experiment (DoE) approaches, such as Taguchi orthogonal arrays, statistically isolate temperature effects while controlling solvent and catalyst variables .
Q. What strategies mitigate ester hydrolysis during long-term storage?
- Lyophilization : Stabilizes the compound by reducing water activity.
- Additives : 2,6-Di-tert-butyl-4-methylphenol (BHT) inhibits oxidation of the allyl group.
- Storage Conditions : Anhydrous environments (argon atmosphere) at –20°C prevent hydrolysis .
Methodological Considerations
- Synthetic Optimization : Use response surface methodology (RSM) to model interactions between parameters like catalyst loading and solvent polarity .
- Safety Protocols : Handle allyl chloroformate in fume hoods with PPE (nitrile gloves, safety goggles) due to lachrymatory and corrosive hazards .
- Data Validation : Cross-reference NMR (¹H, ¹³C) and HRMS data with NIST Chemistry WebBook entries to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
